molecular formula C11H7FN4O4S B2750914 5-(((2-fluoro-5-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021229-36-6

5-(((2-fluoro-5-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B2750914
CAS RN: 1021229-36-6
M. Wt: 310.26
InChI Key: UWEAXGGYEBWLKS-UHFFFAOYSA-N
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Description

5-(((2-fluoro-5-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C11H7FN4O4S and its molecular weight is 310.26. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Synthesis

This compound and related derivatives have been synthesized and studied for their molecular structures, demonstrating the potential for various applications in chemical synthesis and molecular engineering. For instance, the study of three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors discusses similar compounds' structures, highlighting the significance of dihedral angles and distances between atoms in determining molecular behavior and interactions (Li et al., 2005).

Biological Activity

Compounds with similar structural motifs have been evaluated for their biological activities, including their potential as inhibitors for specific enzymes or receptors, which could lead to the development of new therapeutic agents. For example, the evaluation of substituted thienopyrimidines for their antibacterial properties shows the utility of such compounds in medical research and potential drug development (More et al., 2013).

Novel Synthetic Routes

Research has also focused on developing novel synthetic routes for these compounds, which can enhance the efficiency of producing these and related molecules. The work on a synthetic approach for novel fluorine-substituted α-aminophosphonic acids containing 1,2,4-triazin-5-one moiety as antioxidant agents illustrates the innovative methods being explored to synthesize these compounds, showing their antioxidant potential and highlighting the broader applications of such molecules in pharmacology and materials science (Makki et al., 2018).

Chemical and Physical Properties Analysis

Detailed analyses of the chemical and physical properties of these compounds contribute to a better understanding of their stability, reactivity, and potential applications in various fields, including materials science and drug design. The investigation into the thermochemistry and conformational polymorphism of a hexamorphic crystal system provides insights into the stability relationships between polymorphs, which is critical for pharmaceutical applications (Yu et al., 2000).

properties

IUPAC Name

5-[(2-fluoro-5-nitrophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4O4S/c12-7-2-1-5(16(19)20)3-8(7)13-4-6-9(17)14-11(21)15-10(6)18/h1-4H,(H3,14,15,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYNAJXSRIVAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=CC2=C(NC(=S)NC2=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.